molecular formula C13H27NO4Si B14046430 4-Methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid

4-Methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid

Cat. No.: B14046430
M. Wt: 289.44 g/mol
InChI Key: ISZJODSUCSTOSW-UHFFFAOYSA-N
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Description

4-Methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid is an organic compound with the molecular formula C13H27NO4Si. This compound is notable for its unique structure, which includes a trimethylsilyl group, making it a valuable intermediate in organic synthesis and various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid typically involves the protection of amino acids. One common method includes the reaction of L-leucine with trimethylsilyl ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trimethylsilyl group, using reagents like halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides in the presence of a suitable solvent like dichloromethane.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid is used extensively in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid involves its role as a protecting group. The trimethylsilyl group provides steric hindrance, preventing unwanted reactions at the amino group. This allows for selective reactions at other functional groups in the molecule. The compound can be deprotected under mild acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpentanoic acid (Leucine): A branched-chain amino acid with similar structural features but without the trimethylsilyl group.

    2-Amino-3-methylbutanoic acid (Valine): Another branched-chain amino acid with a similar backbone but different side chain.

    2-Amino-3-methylpentanoic acid (Isoleucine): Similar in structure but with a different arrangement of the side chain.

Uniqueness

4-Methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties. This makes it particularly useful as a protecting group in organic synthesis, providing stability and selectivity that are not present in its non-silylated counterparts.

Properties

Molecular Formula

C13H27NO4Si

Molecular Weight

289.44 g/mol

IUPAC Name

4-methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid

InChI

InChI=1S/C13H27NO4Si/c1-10(2)9-11(12(15)16)14(3)13(17)18-7-8-19(4,5)6/h10-11H,7-9H2,1-6H3,(H,15,16)

InChI Key

ISZJODSUCSTOSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)N(C)C(=O)OCC[Si](C)(C)C

Origin of Product

United States

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